Comparative Neurotoxic Potency of Salsolinol in a Rank Order of TIQ Alkaloids
In a direct head-to-head comparison assessing cytotoxicity in HEK-293 cells, salsolinol exhibited a neurotoxic potency that was quantifiably equivalent to that of tetrahydropapaveroline, norsalsolinol, and 1-benzyl-TIQ. However, its potency was significantly lower than that of papaverine and significantly higher than that of N-methylated analogs like 2[N]-methyl-salsolinol [1].
| Evidence Dimension | General Cytotoxicity (72 hr exposure) |
|---|---|
| Target Compound Data | Rank order: 2nd most potent group (equal to tetrahydropapaveroline, norsalsolinol, 1-benzyl-TIQ) |
| Comparator Or Baseline | Papaverine (most potent); 2[N]-methyl-salsolinol (less potent); MPP(+) (least potent) |
| Quantified Difference | TC50 values in micromolar range; rank order difference: papaverine > salsolinol = THP = norsalsolinol = 1-benzyl-TIQ > tetrahydropapaverine > 2[N]-methyl-salsolinol > 2[N]-methyl-norsalsolinol > 2[N]-Me-IQ(+) = MPP(+) |
| Conditions | HEK-293 and Neuro-2A cells; MTT assay and Trypan blue exclusion after 72 hours. |
Why This Matters
This defined rank order allows researchers to select salsolinol as a reference compound with intermediate neurotoxic potency, avoiding the higher basal toxicity of papaverine or the DAT-dependent selectivity of N-methylated derivatives, which is crucial for designing experiments investigating TIQ-mediated neurodegeneration.
- [1] Storch A, Ott S, Hwang YI, et al. Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter. Biochem Pharmacol. 2002 Mar 1;63(5):909-20. View Source
